3-(1-Adamantyl)-4-methoxybenzoic acid
Overview
Description
3-(1-Adamantyl)-4-methoxybenzoic acid is a chemical compound that features an adamantane moiety attached to a methoxybenzoic acid structure. Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Adamantyl)-4-methoxybenzoic acid typically involves multiple steps. One common method includes the alkylation of 4-bromophenol with 1-adamantanol in the presence of an acid catalyst to produce 2-(1-adamantyl)-4-bromophenol. This intermediate is then subjected to O-alkylation with methyl iodide in dimethylformamide in the presence of a potash base to yield 2-(1-adamantyl)-4-bromoanisole. The final step involves the coupling of the zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency. These methods often involve the use of catalytic coupling reactions, such as the Suzuki-Miyaura method, which is known for its ability to form carbon-carbon bonds efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(1-Adamantyl)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogenation and nitration reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-(1-Adamantyl)-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Industry: The compound is used in the development of advanced materials, including nanomaterials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Adamantyl)-4-methoxybenzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to nuclear receptors or enzymes, modulating their activity and leading to therapeutic effects. The adamantane moiety contributes to the compound’s ability to cross biological membranes and reach its targets effectively .
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantylacetic acid
- 2-(1-Adamantyl)-3-hydroxybutyric acid
- 3-Phenyl-adamantane-1-carboxylic acid
Uniqueness
3-(1-Adamantyl)-4-methoxybenzoic acid is unique due to its combination of the adamantane structure with a methoxybenzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the methoxy group can influence the compound’s reactivity and its interaction with biological targets .
Properties
IUPAC Name |
3-(1-adamantyl)-4-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-21-16-3-2-14(17(19)20)7-15(16)18-8-11-4-12(9-18)6-13(5-11)10-18/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZRMETXJWTWQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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